molecular formula C14H21NO2 B430268 4-[2-(2-Ethylphenoxy)ethyl]morpholine

4-[2-(2-Ethylphenoxy)ethyl]morpholine

Cat. No.: B430268
M. Wt: 235.32g/mol
InChI Key: GSIZEUZYZVKMCQ-UHFFFAOYSA-N
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Description

4-[2-(2-Ethylphenoxy)ethyl]morpholine is a morpholine derivative featuring an ethylphenoxyethyl side chain. Morpholine-based compounds are widely studied for their pharmacological and chemical properties, particularly in drug discovery and agrochemical applications. The ethyl group at the 2-position of the phenoxy ring likely influences lipophilicity, bioavailability, and receptor interactions compared to other substituents .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32g/mol

IUPAC Name

4-[2-(2-ethylphenoxy)ethyl]morpholine

InChI

InChI=1S/C14H21NO2/c1-2-13-5-3-4-6-14(13)17-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3

InChI Key

GSIZEUZYZVKMCQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OCCN2CCOCC2

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs of 4-[2-(2-Ethylphenoxy)ethyl]morpholine, highlighting substituent variations and their impacts:

Compound Name Substituent on Phenoxy Ring Molecular Formula Molecular Weight cLog P Key Properties/Applications Reference
4-[2-(Naphthalen-1-yloxy)ethyl]morpholine Naphthyl C₁₆H₁₉NO₂ 265.33 4.2 Higher lipophilicity; antitumor potential
4-[2-(Phenoxy)ethyl]morpholine Phenyl (no substituent) C₁₂H₁₇NO₂ 221.27 3.2 Intermediate lipophilicity
4-[2-(4-Nitrophenoxy)ethyl]morpholine 4-Nitro C₁₂H₁₆N₂O₄ 252.27 N/A Electron-withdrawing group; synthetic intermediate
4-[2-(4-Iodophenoxy)ethyl]morpholine 4-Iodo C₁₂H₁₆INO₂ 333.16 N/A Halogenated derivative; potential radiopharmaceutical use
4-[2-(2-Trifluoromethyl-4-nitrophenoxy)ethyl]morpholine 2-CF₃, 4-NO₂ C₁₃H₁₅F₃N₂O₄ 320.26 N/A High stability; agrochemical research
4-[2-(Methylsulphonyl)phenyl]morpholine Methylsulphonyl C₁₁H₁₅NO₃S 253.30 N/A Versatile building block for drug design
Key Observations:
  • Lipophilicity: Substituents significantly alter cLog P values. For example, the naphthyl group increases lipophilicity (cLog P = 4.2) compared to the unsubstituted phenyl group (cLog P = 3.2) . The ethyl group in this compound is expected to moderately enhance lipophilicity relative to the phenyl analog.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve stability and reactivity, making such derivatives useful in synthetic chemistry .

Pharmacological and Toxicological Profiles

  • Anticancer Activity: A structurally related compound, 4-((2-(p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy)ethyl))-morpholine, showed potent antitumor effects in rats, reducing tumor burden by 70% with minimal bone toxicity compared to retinoids . This suggests that ethylphenoxyethyl morpholine derivatives may balance efficacy and safety.
  • Toxicity: The ethylphenoxyethyl side chain in related compounds is associated with dose-dependent weight loss and skin effects but avoids severe skeletal toxicity seen in retinoids .

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